
Dorzolamide
Descripción general
Descripción
La dorzolamida es un inhibidor de la anhidrasa carbónica utilizado principalmente para tratar la presión intraocular elevada en afecciones como el glaucoma de ángulo abierto y la hipertensión ocular . Funciona al disminuir la producción de humor acuoso en el ojo, lo que reduce la presión intraocular . La dorzolamida se administra típicamente como una solución oftálmica y fue aprobada por primera vez para uso médico en los Estados Unidos en 1994 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la dorzolamida implica varios pasos clave. Uno de los métodos primarios incluye la oxidación de un intermedio de hidroxilsulfonamida utilizando agentes oxidantes como perácidos, hidroperóxido de terc-butilo o peróxido de hidrógeno . El proceso también implica la separación de isómeros cis y trans de dorzolamida utilizando ácidos carboxílicos .
Métodos de producción industrial: En entornos industriales, el clorhidrato de dorzolamida se prepara mezclando hidroxipropilmetilcelulosa con agua a 70-90 °C, seguido de esterilización, enfriamiento y filtración . El clorhidrato de dorzolamida se mezcla entonces con un agente tamponador, un regulador de la presión osmótica y agua a 40-70 °C, seguido de filtración y ajuste del pH a 5.5-5.8 .
Análisis De Reacciones Químicas
Tipos de reacciones: La dorzolamida se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, la oxidación de sulfuro a sulfona utilizando peróxido de hidrógeno es un paso crucial en su síntesis .
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, perácidos, hidroperóxido de terc-butilo.
Reducción: Borohidruro de sodio (NaBH4) en presencia de éterato de trifluoruro de boro (BF3·Et2O).
Principales productos: El principal producto formado a partir de estas reacciones es el clorhidrato de dorzolamida, que se utiliza en soluciones oftálmicas .
Aplicaciones Científicas De Investigación
Ocular Hypertension and Glaucoma Management
Dorzolamide is most recognized for its role in treating ocular hypertension and open-angle glaucoma. Clinical trials have demonstrated its effectiveness in significantly lowering IOP. For instance, a study reported that mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after four weeks of treatment, showcasing a reduction of approximately 13.3% compared to placebo . The drug is often used alone or in combination with other medications, such as timolol, to enhance therapeutic outcomes.
Combination Therapy
The fixed-dose combination of this compound and timolol has shown superior efficacy compared to either agent used alone. Research indicates that this combination not only lowers IOP but also improves ocular blood flow, which is crucial for preserving optic nerve health in glaucoma patients . Additionally, the combination has been associated with improved patient adherence due to reduced dosing frequency.
Preoperative Use
This compound has been investigated for its potential preoperative benefits in patients undergoing cataract surgery or laser procedures. It has been shown to prevent spikes in IOP following neodymium-doped yttrium aluminum garnet (Nd:YAG) laser capsulotomy, thus enhancing surgical outcomes .
Acanthamoeba Keratitis Treatment
Recent studies have explored this compound's antiamoebic properties against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis. In vitro studies suggest that this compound may have additive effects when used alongside systemic acetazolamide, providing a potential therapeutic avenue for this challenging condition .
Research on Pharmacokinetics
Pharmacokinetic studies have shown that this compound achieves higher concentrations in ocular tissues compared to other carbonic anhydrase inhibitors like brinzolamide. This characteristic may contribute to its enhanced efficacy in lowering IOP and improving ocular health in patients with glaucoma .
Case Study 1: Efficacy in Glaucoma Patients
A double-masked, randomized controlled trial involving 48 patients demonstrated that this compound effectively reduced IOP over four weeks without significant adverse effects. The study highlighted the drug's safety profile, with no clinically significant changes observed in systemic parameters .
Case Study 2: Combination Therapy Outcomes
In a comparative study of the this compound/timolol fixed combination versus monotherapy, patients receiving the combination experienced greater reductions in IOP and improved ocular blood flow metrics. This finding supports the use of fixed combinations for enhanced therapeutic efficacy .
Summary Table of this compound Applications
Mecanismo De Acción
La dorzolamida ejerce sus efectos al inhibir la enzima anhidrasa carbónica II y IV en el epitelio ciliar del ojo . Esta inhibición reduce la secreción de iones hidrógeno en el túbulo renal, lo que lleva a una mayor excreción renal de sodio, potasio, bicarbonato y agua . En consecuencia, la producción de humor acuoso disminuye, lo que reduce la presión intraocular .
Compuestos similares:
Latanoprost: Otra solución oftálmica utilizada para tratar el glaucoma y la hipertensión ocular.
Brinzolamida: Un inhibidor de la anhidrasa carbónica similar a la dorzolamida, utilizado para las mismas indicaciones.
Bimatoprost: Una solución oftálmica utilizada para el glaucoma y la hipertensión ocular.
Comparación: La dorzolamida es única en su capacidad para inhibir la anhidrasa carbónica sin causar efectos secundarios sistémicos significativos, a diferencia de los inhibidores de la anhidrasa carbónica orales . A menudo se prefiere para pacientes que no responden suficientemente a los betabloqueantes oftálmicos . En comparación con el latanoprost y el bimatoprost, la dorzolamida tiene un mecanismo de acción diferente, centrándose en reducir la producción de humor acuoso en lugar de aumentar su salida .
Comparación Con Compuestos Similares
Latanoprost: Another ophthalmic solution used to treat glaucoma and ocular hypertension.
Brinzolamide: A carbonic anhydrase inhibitor similar to dorzolamide, used for the same indications.
Bimatoprost: An ophthalmic solution used for glaucoma and ocular hypertension.
Comparison: this compound is unique in its ability to inhibit carbonic anhydrase without causing significant systemic side effects, unlike oral carbonic anhydrase inhibitors . It is often preferred for patients who are insufficiently responsive to ophthalmic beta-blockers . Compared to latanoprost and bimatoprost, this compound has a different mechanism of action, focusing on reducing aqueous humor production rather than increasing its outflow .
Actividad Biológica
Dorzolamide is a carbonic anhydrase inhibitor primarily used to lower intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. Its mechanism involves inhibiting the enzyme carbonic anhydrase II (CA-II), which plays a crucial role in bicarbonate production and fluid transport in the eye. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond its traditional use.
This compound selectively inhibits CA-II, exhibiting a 4000-fold higher affinity for this isoenzyme compared to CA-I. By reducing bicarbonate ion production, this compound decreases sodium and fluid transport in the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and consequently lowering IOP .
Enzyme | Affinity | Effect |
---|---|---|
Carbonic Anhydrase II (CA-II) | High (4000-fold) | Inhibition of bicarbonate production |
Carbonic Anhydrase I (CA-I) | Low | Minimal effect on aqueous humor secretion |
Intraocular Pressure Reduction
Clinical trials demonstrate that this compound effectively lowers IOP. In a study involving patients with open-angle glaucoma, this compound reduced mean IOP from 27.1 mm Hg to 23.5 mm Hg after 4 weeks of treatment, representing a 13.3% decrease .
Table 2: IOP Changes with this compound Treatment
Time Point | Baseline IOP (mm Hg) | Post-Treatment IOP (mm Hg) | % Change |
---|---|---|---|
Morning Trough | 27.1 | 23.5 | -13.3% |
Peak Activity | 26.8 | 21.8 | -18.4% |
Corneal Thickness Effects
In patients with compromised corneal endothelium, this compound significantly increased central corneal thickness (CCT) by an average of 26.3 μm compared to only 3.3 μm in the placebo group over four weeks .
Table 3: Changes in Central Corneal Thickness (CCT)
Group | CCT Change (μm) | 95% Confidence Interval |
---|---|---|
This compound | 26.3 | 8.8 to 43.7 |
Placebo | 3.3 | -0.5 to 7.1 |
Antibacterial Activity
Recent research has revealed that this compound exhibits potent antibacterial activity against vancomycin-resistant enterococci (VRE). In vitro studies showed that this compound inhibited growth at concentrations ranging from 1 µg/mL to 8 µg/mL , demonstrating significant synergy with gentamicin against VRE strains .
Case Study: Efficacy Against VRE
In an animal model, this compound treatment resulted in a reduction of VRE burden in fecal samples by up to 99.99% after five days . This suggests potential for repurposing this compound in treating bacterial infections.
Safety Profile
This compound is generally well-tolerated, with common side effects including transient local burning or stinging and a bitter taste . Clinical studies report no significant changes in systemic safety parameters when administered topically .
Table 4: Common Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Bitter taste | ~10% |
Local burning/stinging | ~20% |
Conjunctivitis | ~12% |
Propiedades
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022960 | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.99e-01 g/L | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120279-96-1 | |
Record name | Dorzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 285 °C | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dorzolamide Hydrochloride?
A1: this compound Hydrochloride, a topical carbonic anhydrase inhibitor (CAI), exerts its therapeutic effect by inhibiting the enzymatic activity of carbonic anhydrase, particularly carbonic anhydrase II (CA-II) [, , ]. This enzyme plays a crucial role in the formation of aqueous humor within the eye.
Q2: How does this compound Hydrochloride's inhibition of carbonic anhydrase lead to a reduction in intraocular pressure (IOP)?
A2: By inhibiting CA-II in the ciliary body, this compound Hydrochloride disrupts the normal production of bicarbonate ions, which are essential for aqueous humor formation []. This disruption ultimately leads to a decrease in the rate of aqueous humor production, effectively lowering IOP [, ].
Q3: Does this compound Hydrochloride exhibit any effects on ocular blood flow?
A3: Research suggests that this compound Hydrochloride acts as a ciliary vasodilator, increasing ciliary blood flow while having no significant effect on choroidal blood flow at the posterior pole in rabbits []. Studies in humans have also shown improvements in various hemodynamic parameters of intraocular and periocular vessels after topical this compound Hydrochloride administration, indicating potential benefits for ocular blood supply [].
Q4: What is the molecular formula and weight of this compound Hydrochloride?
A4: this compound Hydrochloride is represented by the molecular formula C10H16N2O4S3 · HCl, with a molecular weight of 360.9 g/mol.
Q5: How does the pH of this compound Hydrochloride eye drops affect its ocular delivery?
A6: this compound Hydrochloride is more effectively delivered into the eye from acidic solutions compared to neutral solutions []. While the marketed formulation (Trusopt®) has a pH of 5.6, increasing the pH to physiological levels significantly reduces local irritation []. This highlights the challenge in balancing drug delivery efficacy with patient comfort.
Q6: Does this compound Hydrochloride exhibit any catalytic properties?
A6: this compound Hydrochloride itself does not possess catalytic activity. Its therapeutic effect stems from its ability to inhibit the catalytic activity of the enzyme carbonic anhydrase.
Q7: How does the structure of this compound Hydrochloride contribute to its selectivity for CA-II over CA-I?
A8: While not explicitly stated in the provided papers, the higher affinity of this compound Hydrochloride for CA-II over CA-I [] suggests specific structural features contribute to this selectivity. This difference in affinity is crucial in minimizing systemic side effects associated with broader carbonic anhydrase inhibition.
Q8: What formulation strategies have been explored to improve the delivery and efficacy of this compound Hydrochloride?
A9: Researchers are exploring novel formulations, such as this compound Hydrochloride-loaded nanoliposomes [], to enhance drug delivery to the eye. These nanoliposomes demonstrate enhanced corneal permeation, potentially leading to a longer duration of action and reduced dosing frequency [, ].
Q9: How is this compound Hydrochloride absorbed and distributed in the body?
A10: When administered topically to the eye, this compound Hydrochloride exhibits minimal systemic absorption []. This localized delivery is crucial for reducing the risk of systemic side effects associated with oral CAIs.
Q10: What is the primary route of elimination for this compound Hydrochloride?
A11: Following topical administration, this compound Hydrochloride is primarily eliminated unchanged in the urine [].
Q11: How does the pharmacokinetic profile of this compound Hydrochloride compare to that of oral CAIs?
A12: Unlike oral CAIs that achieve significant plasma concentrations, topical this compound Hydrochloride results in plasma levels below the detection limit (5 ng/ml) even at steady state []. This difference is key to its improved safety profile compared to oral CAIs.
Q12: Does the pharmacokinetic profile of this compound Hydrochloride change when administered in combination with other ocular hypotensive agents?
A13: While this compound Hydrochloride is generally well-tolerated, studies have reported that the incidence of ocular discomfort, such as burning and stinging upon instillation, is significantly higher when it's combined with Timolol compared to its use as monotherapy or compared to Brinzolamide/Timolol fixed combination [, ].
Q13: Are there any known factors that could affect the pharmacokinetics of this compound Hydrochloride?
A14: Research suggests that the pharmacokinetics of this compound Hydrochloride, particularly its distribution within red blood cells, might be affected by factors such as dosage and the presence of its N-deethylated metabolite []. Further research is needed to fully understand the clinical implications of these interactions.
Q14: How does the long-term use of this compound Hydrochloride impact its safety and efficacy?
A15: Studies indicate that this compound Hydrochloride remains well-tolerated for up to two years, both as monotherapy and in combination with other agents like Timolol and/or Pilocarpine []. Importantly, the frequency of drug-related adverse events appears to decrease after the first year of treatment [], suggesting potential long-term benefits.
Q15: How does the IOP-lowering effect of topical this compound Hydrochloride compare to that of oral acetazolamide?
A16: Clinical studies have shown that topical 2% this compound Hydrochloride, while effective, is not as potent as systemically administered acetazolamide in reducing aqueous humor flow and lowering IOP [].
Q16: Does this compound Hydrochloride provide additional IOP lowering when added to a treatment regimen already containing Timolol?
A17: Research suggests that adding this compound Hydrochloride to Timolol therapy can provide additional IOP reduction, particularly during the nighttime, and lead to lower IOP fluctuations over a 24-hour period [, ]. This highlights the potential of combination therapy for more comprehensive IOP control.
Q17: Are there any reported side effects associated with the topical use of this compound Hydrochloride?
A19: While generally well-tolerated, this compound Hydrochloride has been associated with local ocular side effects such as burning, stinging, and bitter taste [, , ].
Q18: How does the binding of this compound Hydrochloride and its metabolite to erythrocytes impact its ocular availability?
A21: Both this compound Hydrochloride and its N-deethylated metabolite exhibit binding to erythrocytes, primarily to carbonic anhydrase enzymes [, ]. This binding, while contributing to the drug's long duration of action, also influences its ocular availability and overall pharmacokinetic profile.
Q19: What methods are commonly employed to assess the effects of this compound Hydrochloride on aqueous humor dynamics?
A22: Researchers use techniques such as fluorophotometry to measure aqueous humor flow rate and assess the drug's impact on aqueous humor dynamics [, , ]. This allows for a direct evaluation of this compound Hydrochloride's effect on a key factor contributing to IOP.
Q20: Does this compound Hydrochloride exhibit any specific solubility or dissolution challenges in its formulation?
A23: While the research papers don't delve into specific solubility issues, the development of this compound Hydrochloride as a topical medication involved a focus on ensuring adequate water and solvent solubility for optimal corneal penetration [].
Q21: What are the alternatives to this compound Hydrochloride for treating glaucoma?
A24: Several alternative medications are available for glaucoma management, including other topical CAIs like Brinzolamide, prostaglandin analogs like Latanoprost and Travoprost, beta-blockers like Timolol, and alpha-agonists like Brimonidine [, , , , , , ]. The choice of therapy depends on individual patient factors and treatment goals.
Q22: What were the key milestones in the development of topical carbonic anhydrase inhibitors like this compound Hydrochloride?
A25: The development of this compound Hydrochloride represents a significant milestone in glaucoma treatment, offering a topical alternative to oral CAIs like acetazolamide, which are often associated with systemic side effects [, , ].
Q23: How has the research on this compound Hydrochloride contributed to a better understanding of ocular physiology and pharmacology?
A26: The research on this compound Hydrochloride has advanced our understanding of the role of carbonic anhydrase in aqueous humor dynamics and ocular blood flow [, , ]. This knowledge is crucial for developing new and improved therapies for glaucoma and other ocular diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.